molecular formula C16H18N2O4 B12523024 Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate CAS No. 712277-69-5

Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate

Katalognummer: B12523024
CAS-Nummer: 712277-69-5
Molekulargewicht: 302.32 g/mol
InChI-Schlüssel: OCTQLTZGZLZJNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position and an anilino group at the 2-position, which is further substituted with methoxy groups at the 3 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate typically involves the reaction of 2-chloronicotinic acid with 3,5-dimethoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using ethanol and a catalytic amount of acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(3,5-dimethoxyanilino)benzoate: Similar structure but with a benzoate group instead of a pyridine carboxylate.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(3,5-dimethoxyanilino)pyridine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position instead of the 3-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

712277-69-5

Molekularformel

C16H18N2O4

Molekulargewicht

302.32 g/mol

IUPAC-Name

ethyl 2-(3,5-dimethoxyanilino)pyridine-3-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-4-22-16(19)14-6-5-7-17-15(14)18-11-8-12(20-2)10-13(9-11)21-3/h5-10H,4H2,1-3H3,(H,17,18)

InChI-Schlüssel

OCTQLTZGZLZJNZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(N=CC=C1)NC2=CC(=CC(=C2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.